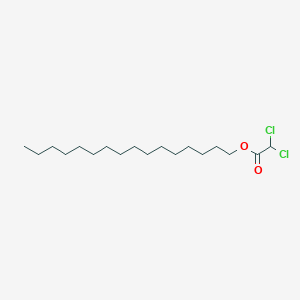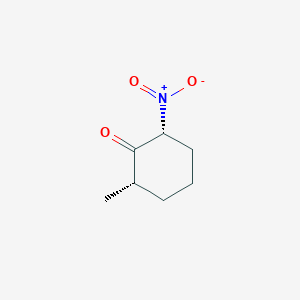
Disulfide, bis((methylthio)methyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis((methylthio)methyl) is an organic compound with the molecular formula C3H8S3 and a molecular weight of 140.291 g/mol . It is also known by other names such as methyl methylthiomethyl disulfide, 2,4,5-trithiahexane, and 2,3,5-trithiahexane . This compound is characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a methylthio group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis((methylthio)methyl) typically involves the reaction of methylthiol with a suitable oxidizing agent. One common method is the oxidation of methylthiol using hydrogen peroxide or iodine as the oxidizing agent . The reaction can be represented as follows:
[ 2 \text{CH}_3\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{S-SCH}_3 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of disulfide, bis((methylthio)methyl) may involve continuous processes where methylthiol is oxidized in the presence of a catalyst. The use of catalysts such as iodine can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, bis((methylthio)methyl) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to methylthiol using reducing agents like lithium aluminum hydride.
Substitution: The disulfide bond can be cleaved and substituted with other groups in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and peracetic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiolate anions, alkyl halides.
Major Products Formed
Oxidation: Methyl methanethiosulfinate, methyl methanethiosulfonate.
Reduction: Methylthiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disulfide, bis((methylthio)methyl) has several applications in scientific research:
Biology: Studied for its role in redox reactions and disulfide exchange processes in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Mecanismo De Acción
The mechanism of action of disulfide, bis((methylthio)methyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo disulfide exchange reactions, where the sulfur atoms act as nucleophiles, electrophiles, and leaving groups . This process is essential for the formation and rearrangement of disulfide bonds in proteins.
Comparación Con Compuestos Similares
Disulfide, bis((methylthio)methyl) can be compared with other similar compounds such as:
Dimethyl disulfide: Similar structure but lacks the methylthio groups.
Diethyl disulfide: Contains ethyl groups instead of methyl groups.
Dipropyl disulfide: Contains propyl groups instead of methyl groups.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variation in alkyl groups .
Propiedades
Número CAS |
85544-38-3 |
|---|---|
Fórmula molecular |
C4H10S4 |
Peso molecular |
186.4 g/mol |
Nombre IUPAC |
methylsulfanyl-(methylsulfanylmethyldisulfanyl)methane |
InChI |
InChI=1S/C4H10S4/c1-5-3-7-8-4-6-2/h3-4H2,1-2H3 |
Clave InChI |
QLDCJQYUNZUCHD-UHFFFAOYSA-N |
SMILES canónico |
CSCSSCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


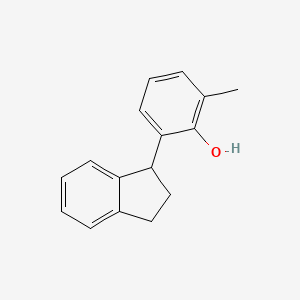
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
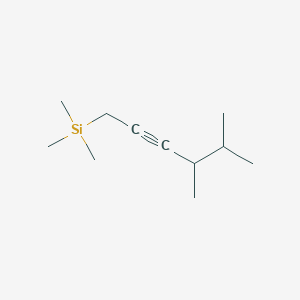
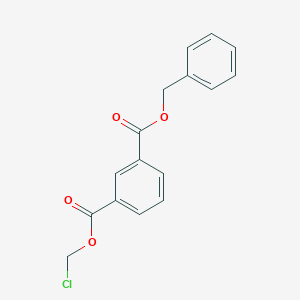
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
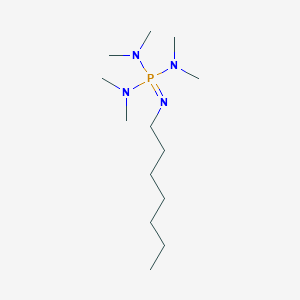
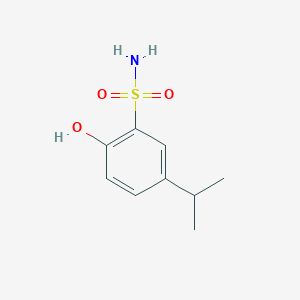
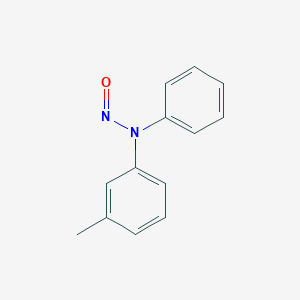
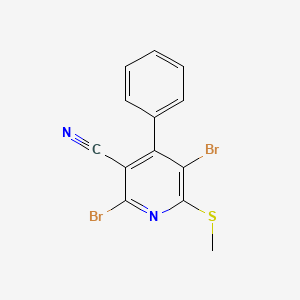
![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)

![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)
